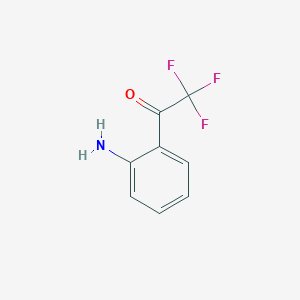

1-(2-Aminophenyl)-2,2,2-trifluoroethanone

Beschreibung

1-(2-Aminophenyl)-2,2,2-trifluoroethanone is a fluorinated aromatic ketone featuring a 2-aminophenyl group attached to a trifluoroacetyl moiety. This compound is part of a broader class of 2,2,2-trifluoroacetophenones, which are valued in medicinal chemistry for their metabolic stability and electronic effects imparted by the trifluoromethyl group.

Eigenschaften

IUPAC Name |

1-(2-aminophenyl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO/c9-8(10,11)7(13)5-3-1-2-4-6(5)12/h1-4H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJPHDPZUAINCNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80624182 | |

| Record name | 1-(2-Aminophenyl)-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351002-89-6 | |

| Record name | 1-(2-Aminophenyl)-2,2,2-trifluoroethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=351002-89-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Aminophenyl)-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-aminophenyl)-2,2,2-trifluoroethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Reaction Overview

A patent-pending method leverages Grignard reagents to introduce the trifluoroacetyl group onto aromatic precursors. The process begins with o-halonitrobenzene derivatives, which undergo nucleophilic substitution with phenylmagnesium bromide in the presence of trifluoroacetylating agents (e.g., trifluoroacetyl chloride or piperidine). Subsequent hydrogenation reduces the nitro group to an amine, yielding the target compound.

Key Steps and Conditions

-

Step A : o-Halonitrobenzene (X = Cl, Br, I) reacts with phenylmagnesium bromide and trifluoroacetyl piperidine at −40–25°C for 2–8 hours in anhydrous tetrahydrofuran (THF).

-

Step B : Catalytic hydrogenation (H₂, 0.1–1.5 MPa, 20–80°C) over palladium on carbon converts the nitro group to an amine.

-

Step C : Neutralization with NaHCO₃ liberates the free amine from its hydrochloride salt.

Yield and Scalability

This method achieves yields exceeding 85% for intermediates, with scalability demonstrated at multi-gram scales. However, the requirement for anhydrous conditions and cryogenic temperatures in Step A poses challenges for industrial adoption.

Hydrogenation of Nitro-Containing Precursors

Nitro Reduction Strategy

A complementary approach involves synthesizing 1-(2-nitrophenyl)-2,2,2-trifluoroethanone followed by catalytic hydrogenation to the amine. This two-step sequence avoids sensitive protecting groups and simplifies purification.

Synthesis of 1-(2-Nitrophenyl)-2,2,2-trifluoroethanone

Trifluoroacetylation of 2-nitroaniline derivatives is achieved using trifluoroacetic anhydride under acidic conditions. For example, treatment with HCl generates a hydrochloride intermediate, which is neutralized to yield the nitro precursor.

Hydrogenation Conditions

-

Catalyst : 10% Pd/C or Raney nickel.

-

Solvent : Ethyl acetate or methanol.

-

Pressure : 1–3 atm H₂ at 25–50°C.

Post-reaction filtration and solvent evaporation afford the amine in >90% purity, with residual catalyst removed via silica gel chromatography.

Base-Catalyzed Direct Trifluoroacetylation

Solvent-Free Methodology

A solvent-free protocol utilizing potassium carbonate (K₂CO₃) as a base enables efficient trifluoroacetylation of o-aminophenyl derivatives. This method minimizes waste and avoids costly solvents.

Reaction Mechanism

K₂CO₃ deprotonates the amino group, enhancing nucleophilicity for attack on trifluoroacetyl chloride. The reaction proceeds at 60–80°C, achieving complete conversion within 4–6 hours.

Substrate Scope and Limitations

-

Compatibility : Electron-rich aryl amines react efficiently, while electron-deficient substrates require higher temperatures.

-

Side Reactions : Over-acylation is mitigated by stoichiometric control of trifluoroacetyl chloride.

Comparative Analysis of Preparation Methods

Efficiency and Practicality

Industrial Considerations

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-Aminophenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are employed under acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to halogenated or nitrated derivatives .

Wissenschaftliche Forschungsanwendungen

1-(2-Aminophenyl)-2,2,2-trifluoroethanone has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties

Wirkmechanismus

The mechanism of action of 1-(2-Aminophenyl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets and pathways. The aminophenyl group can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The trifluoroethanone moiety may enhance the compound’s stability and bioavailability, contributing to its overall efficacy .

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Comparisons

Key structural variations among trifluoroacetophenone derivatives include substituent type, position, and electronic effects. Below is a comparative analysis:

Table 1: Structural and Electronic Properties of Selected Trifluoroacetophenones

Biologische Aktivität

1-(2-Aminophenyl)-2,2,2-trifluoroethanone, also known as 2-amino-1-(2,2,2-trifluoroethyl)benzene, is an organic compound with significant potential in medicinal and material sciences. Its unique structure incorporates an amino group and a trifluoroethanone moiety, which can influence its biological activity and interactions with various biological macromolecules.

Chemical Structure and Properties

- Molecular Formula: C8H6F3NO

- Molecular Weight: 189.13 g/mol

- Functional Groups:

- Amino group (-NH2)

- Trifluoromethyl group (-CF3)

- Ketone group (C=O)

The presence of these functional groups contributes to the compound's reactivity and stability, making it a candidate for various biological applications.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties: Similar compounds have shown potential as antimicrobial agents. The trifluoromethyl group may enhance lipophilicity, allowing better membrane penetration and increased efficacy against bacterial strains.

- Anticancer Activity: Preliminary studies suggest that compounds with similar structures can inhibit cancer cell proliferation. The mechanism may involve the inhibition of specific kinases such as p38 mitogen-activated protein kinase (MAPK), which is implicated in cancer cell signaling pathways.

- Interaction with Biological Macromolecules: The ability of this compound to bind with proteins and nucleic acids has been studied to elucidate its mechanism of action. This binding can modulate the activity of these macromolecules, potentially leading to therapeutic effects.

Synthesis Methods

Several methods for synthesizing this compound have been documented:

- Reactions Involving Trifluoroacetic Anhydride: One common synthetic route involves the reaction of 2-aminophenylacetic acid with trifluoroacetic anhydride under controlled conditions.

- Indium-Catalyzed Annulation: Recent studies have explored indium-catalyzed annulation methods to synthesize derivatives of this compound efficiently .

Case Study: Anticancer Activity

In a study examining the anticancer properties of related compounds, it was found that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. The study highlighted the importance of the trifluoromethyl group in enhancing biological activity through improved interaction with cellular targets.

A recent investigation into the mechanism of action revealed that compounds similar to this compound could act as inhibitors of p38 MAPK. This inhibition was linked to reduced proliferation in cancer cells and suggests a pathway for therapeutic development .

Comparative Analysis

The following table summarizes key features of this compound compared to structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C8H6F3NO | Amino and trifluoromethyl groups; potential anticancer activity |

| 1-(4-Aminophenyl)-2,2,2-trifluoroethanone | C8H6F3NO | Similar trifluoroethanone group; different amino position |

| 4-Chloro-1-(2-aminoethyl)benzene | C8H10ClN | Contains chlorine; lacks trifluoromethyl functionality |

| 4-Amino-3-trifluoromethylphenol | C7H6F3N | Hydroxy group instead of ketone; different reactivity |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2-Aminophenyl)-2,2,2-trifluoroethanone?

- Methodological Answer : The compound can be synthesized via nucleophilic addition reactions. For example, reacting 2-aminophenol derivatives with trifluoroacetone under basic conditions (e.g., NaOH or K₂CO₃) in aprotic solvents like DMF or DME. Hydrochloric acid-mediated deprotection under reflux is often employed for intermediates, as seen in the synthesis of related halogenated analogs . Reaction progress is typically monitored via LC/MS or TLC.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : To confirm the aromatic proton environment and carbonyl group (δ ~190 ppm for trifluoroacetone).

- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch of the aminophenyl group).

- Mass Spectrometry (HRMS) : For molecular ion confirmation (e.g., [M+H]⁺ or [M-H]⁻).

- X-ray Crystallography : To resolve stereoelectronic effects of the trifluoromethyl group .

Q. What are its primary applications in medicinal chemistry?

- Methodological Answer : The compound serves as a precursor for bioactive molecules. For example:

- Antimicrobial Agents : Halogenated analogs exhibit activity against Gram-positive bacteria via membrane disruption assays (MIC values reported at 2–8 µg/mL) .

- Enzyme Inhibitors : The trifluoromethyl group enhances binding to hydrophobic enzyme pockets, as shown in acetylcholinesterase inhibition studies .

Advanced Research Questions

Q. How does the trifluoromethyl group influence electronic and steric properties in nucleophilic reactions?

- Methodological Answer : The electron-withdrawing nature of the -CF₃ group increases the electrophilicity of the carbonyl carbon, accelerating nucleophilic attack (e.g., by amines or Grignard reagents). Computational studies (DFT) on related compounds reveal a 15–20% reduction in activation energy compared to non-fluorinated analogs. Steric effects are minimal due to the compact trifluoromethyl group, enabling regioselective functionalization .

Q. What kinetic and mechanistic insights are critical for studying its enzyme inhibition?

- Methodological Answer :

- Slow-Binding Inhibition : Use progress curve analysis (e.g., with acetylcholinesterase) to determine inhibition constants (Kᵢ). Pre-incubate the enzyme with the compound to observe time-dependent activity loss .

- Molecular Docking : Employ software like AutoDock Vina to model interactions between the trifluoromethyl group and hydrophobic enzyme pockets (e.g., PAS site in AChE). Validate with mutagenesis studies .

Q. How can chemoenzymatic strategies enhance stereoselective synthesis of derivatives?

- Methodological Answer :

- Biocatalytic Reduction : Use alcohol dehydrogenases (ADHs) like ADH-A or evo-1.1.200 to reduce trifluoroethanone derivatives to enantiopure alcohols. Optimize conditions (e.g., 20 mM substrate in 1,4-dioxane, 30°C) for >99% ee .

- Suzuki-Miyaura Cross-Coupling : Pair with Pd(PPh₃)₄ to couple bromophenyl analogs with boronic acids. Monitor hydration equilibria (geminal diol formation) via ¹H NMR .

Q. What analytical methods are suitable for studying its interaction with biomolecules?

- Methodological Answer :

- Surface-Enhanced Raman Spectroscopy (SERS) : Functionalize gold nanoparticles with the compound to detect pH-dependent spectral shifts (e.g., 1077 cm⁻¹ peak for CO₃²⁻ sensing) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics with proteins (e.g., ΔH and ΔS values for serum albumin interactions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.